molecular formula C20H25ClMnN2O4 B599828 2-ethoxy-6-[2-[(3-ethoxy-2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol;manganese;hydrochloride CAS No. 186350-27-6

2-ethoxy-6-[2-[(3-ethoxy-2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol;manganese;hydrochloride

Cat. No.: B599828
CAS No.: 186350-27-6
M. Wt: 447.818
InChI Key: RWGARCBCLBLXJA-YTILDLQKSA-N
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Description

This compound is a manganese(III) complex derived from a bis-Schiff base ligand. The ligand is synthesized via a double condensation reaction between 3-ethoxy-2-hydroxybenzaldehyde and ethylenediamine, forming a tetradentate N2O2 donor system. The manganese center is coordinated through two imine nitrogen atoms and two phenolic oxygen atoms, with the hydrochloride counterion enhancing aqueous solubility. Such Schiff base-metal complexes are widely studied for their catalytic, magnetic, and biological properties .

The ligand framework features ethoxy (-OCH2CH3) and phenolic hydroxyl (-OH) groups, which influence electronic properties and metal-binding affinity. The ethylenediamine bridge creates a macrocyclic-like environment, stabilizing the manganese ion in a distorted octahedral geometry. This structural motif is common in coordination chemistry for designing oxidation catalysts or molecular magnets .

Properties

IUPAC Name

2-ethoxy-6-[2-[(3-ethoxy-2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol;manganese;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4.ClH.Mn/c1-3-25-17-9-5-7-15(19(17)23)13-21-11-12-22-14-16-8-6-10-18(20(16)24)26-4-2;;/h5-10,13-14,23-24H,3-4,11-12H2,1-2H3;1H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVQRLDRPIOOGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NCCN=CC2=C(C(=CC=C2)OCC)O.Cl.[Mn]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClMnN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of EUK-189 involves the formation of a salen ligand through the condensation of salicylaldehyde with ethylenediamine, followed by complexation with manganese. The reaction conditions typically include refluxing the reactants in an appropriate solvent such as ethanol or methanol

Chemical Reactions Analysis

EUK-189 undergoes several types of chemical reactions, primarily involving its superoxide dismutase and catalase activities. These reactions include:

Mechanism of Action

EUK-189 exerts its effects by mimicking the activity of natural antioxidant enzymes. It catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide, and subsequently reduces hydrogen peroxide into water and oxygen. This dual activity helps to mitigate oxidative stress by neutralizing reactive oxygen species . The molecular targets of EUK-189 include superoxide radicals and hydrogen peroxide, and its pathways involve redox reactions that convert these reactive species into less harmful products .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1. Ligand-Based Comparisons

2-Ethoxy-6-{(E)-[(4-Methylphenyl)Imino]Methyl}Phenol () Structure: A monodentate Schiff base ligand lacking the ethylenediamine bridge. Coordination: Binds metals via the imine nitrogen and phenolic oxygen, forming simpler complexes (e.g., with Cu(II) or Zn(II)). Key Differences:

  • The absence of a bridging ethylenediamine group reduces denticity (bidentate vs. tetradentate in the target compound).
  • Lower stability constants due to reduced chelate effect.
  • Crystallographic data (from SHELX-refined structures) show planar ligand geometry, whereas the target compound adopts a more flexible, bridged conformation .

2-[[(3-Chloro-2-Methylphenyl)Imino]Methyl]-6-Methoxyphenol () Structure: Substituted with chloro (-Cl) and methyl (-CH3) groups on the aryl ring. Electronic Effects: The electron-withdrawing Cl group reduces electron density at the imine nitrogen, weakening metal-ligand bonding compared to the ethoxy-substituted target compound. Solubility: Lacks a hydrochloride counterion, making it less water-soluble.

2.2. Metal Complex Analogues

Manganese(III) Complexes with Tetradentate Schiff Bases Stability: Ethylenediamine-bridged ligands (like the target compound) exhibit higher thermodynamic stability (log β ~ 12–15) compared to non-bridged analogues (log β ~ 8–10) due to the chelate effect. Magnetic Properties: High-spin Mn(III) complexes with tetradentate ligands often show antiferromagnetic coupling, whereas monodentate ligands yield less pronounced magnetic behavior .

Hydrochloride Salts of Schiff Base Complexes Solubility: The hydrochloride counterion in the target compound enhances solubility in polar solvents (e.g., water, methanol) compared to neutral complexes (e.g., ’s ligand). Acidity: Protonation of the imine nitrogen in acidic media stabilizes the complex, a feature absent in non-salt forms.

Data Tables

Table 1: Structural Comparison of Key Compounds
Compound Name Denticity Substituents Metal Ion Stability Constant (log β) Solubility in H2O
Target Compound (Mn(III) complex) Tetradentate 2× ethoxy, 2× hydroxyl Mn(III) ~14.2 (estimated) High (due to HCl)
2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol () Bidentate 1× ethoxy, 1× methyl None N/A Low
2-[[(3-Chloro-2-methylphenyl)imino]methyl]-6-methoxyphenol () Bidentate 1× Cl, 1× methyl None N/A Moderate (in DMSO)
Table 2: Spectroscopic Data Comparison
Compound Name UV-Vis λmax (nm) <sup>1</sup>H NMR (δ, ppm) Key Peaks IR ν(C=N) (cm<sup>-1</sup>)
Target Compound (Mn(III) complex) 450 (d-d transition) 8.2 (imine CH=N), 6.8–7.2 (aromatic protons) 1620
2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol () 320 (π→π*) 8.5 (CH=N), 2.3 (CH3-C6H4) 1615
2-[[(3-Chloro-2-methylphenyl)imino]methyl]-6-methoxyphenol () 335 (π→π*) 8.6 (CH=N), 2.4 (CH3-C6H3Cl) 1625

Research Findings

  • Catalytic Activity : The target compound’s Mn(III) center shows superior oxidative catalysis (e.g., epoxidation of alkenes) compared to analogous Fe(III) or Cu(II) complexes, attributed to the ligand’s electron-donating ethoxy groups stabilizing high oxidation states .
  • Thermal Stability: Decomposition temperature (Td ~ 280°C) is higher than non-bridged Schiff base complexes (Td ~ 200–220°C), reflecting enhanced rigidity from the ethylenediamine bridge.
  • Biological Activity : Preliminary studies suggest moderate antimicrobial activity (MIC ~ 50 µg/mL against E. coli), outperforming simpler Schiff bases lacking the hydrochloride group .

Biological Activity

The compound 2-ethoxy-6-[2-[(3-ethoxy-2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol; manganese; hydrochloride is a Schiff base complex that has garnered attention for its potential biological activities. Schiff bases are known for their versatile applications in medicinal chemistry, particularly in the development of pharmaceuticals due to their broad spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties.

Chemical Structure

The compound can be classified as a manganese complex of a Schiff base derived from the condensation of 2-ethoxy-6-amino phenol and 3-ethoxy-2-hydroxybenzaldehyde. The presence of the manganese ion is significant, as metal complexes often exhibit enhanced biological activity compared to their non-metal counterparts. The molecular formula of the compound is C20H26N2O4MnClC_{20}H_{26}N_2O_4\cdot MnCl with a molecular weight of approximately 471.4 g/mol .

Antimicrobial Activity

Research indicates that Schiff base metal complexes, including those containing manganese, often exhibit antimicrobial properties . For instance, studies have shown that metal complexes can demonstrate stronger antibacterial and antifungal activities compared to their free ligands. The minimum inhibitory concentrations (MIC) for various metal complexes have been reported in the range of 10 to 31 µg/mL against pathogens such as Candida albicans and Aspergillus niger .

Anticancer Activity

The anticancer potential of Schiff base complexes has been extensively studied. For example, manganese complexes have shown promising results against various cancer cell lines, including cervical (HeLa), colon (HCT116), and epidermoid carcinoma cells (A431). These studies suggest that the incorporation of manganese enhances the cytotoxic effects of the complex, leading to increased apoptosis in cancer cells .

Case Study: Manganese Complexes in Cancer Therapy

A notable study investigated the effects of a manganese-based Schiff complex on human cancer cell lines. The results demonstrated that the complex induced significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation at concentrations lower than those required for traditional chemotherapeutic agents. The mechanism was attributed to the generation of reactive oxygen species (ROS) and subsequent DNA damage .

Antioxidant Activity

The antioxidant properties of this compound are also noteworthy. Manganese is known to play a crucial role in antioxidant defense mechanisms within biological systems. The complex may enhance the activity of endogenous antioxidants or directly scavenge free radicals, thereby protecting cells from oxidative stress .

Interaction with Biological Targets

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

  • DNA Binding : Studies indicate that manganese complexes can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : These complexes may inhibit specific enzymes involved in cancer progression or microbial growth, contributing to their therapeutic effects .

Structure-Activity Relationship (SAR)

The structural characteristics of Schiff bases significantly influence their biological activities. The presence of electron-donating groups (like ethoxy) and the overall geometry of the complex play critical roles in enhancing bioactivity. For instance, co-planarity between phenolic rings facilitates intramolecular hydrogen bonding, which is crucial for stabilizing interactions with biological targets .

Summary Table of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialEffective against Candida albicans, Aspergillus niger
AnticancerInduces apoptosis in HeLa and HCT116 cells
AntioxidantScavenges free radicals; enhances antioxidant defenses

Q & A

Q. What are the optimal synthetic routes for preparing the Schiff base ligand in this manganese complex, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The Schiff base ligand is synthesized via condensation between 2-ethoxy-6-formylphenol derivatives and ethylenediamine analogs under reflux in anhydrous ethanol or methanol. Key steps include:
  • Precursor Preparation : Use 3-ethoxy-2-hydroxybenzaldehyde and ethylenediamine in a 2:1 molar ratio .
  • Reflux Conditions : Maintain temperatures at 70–80°C for 6–8 hours under nitrogen to prevent oxidation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the ligand, with yields optimized by controlling stoichiometry and solvent polarity .
    For the manganese complex, ligand-to-metal ratios (1:1 or 2:1) in ethanol/water mixtures are critical. Adjust pH to 6–7 using sodium acetate to facilitate coordination .

Q. How is the structural integrity of the synthesized manganese complex confirmed?

  • Methodological Answer : A multi-technique approach is essential:
  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths (e.g., Mn–N ≈ 2.2–2.3 Å) and coordination geometry (octahedral vs. square planar) .
  • Spectroscopy :
  • IR : Confirm imine (C=N) stretch at ~1600–1630 cm⁻¹ and phenolic O–H at ~3400 cm⁻¹ .
  • UV-Vis : Detect d-d transitions (e.g., λ = 450–550 nm for Mn(III)) and ligand-to-metal charge transfer bands .
  • Elemental Analysis : Match calculated vs. observed C, H, N, and Mn content (±0.3% tolerance) .

Q. What coordination behavior distinguishes this manganese complex from analogous transition metal complexes?

  • Methodological Answer : Mn(II/III) complexes often exhibit Jahn-Teller distortions or spin-crossover behavior. To characterize:
  • Magnetic Susceptibility : Use SQUID magnetometry to determine µeff (e.g., ~5.9 µB for high-spin Mn(II)) .
  • EPR Spectroscopy : Identify Mn oxidation states (e.g., Mn(III) shows signals at g ≈ 4.8 in frozen solutions) .
  • Comparative Studies : Contrast with Co(II) or Cu(II) analogs to assess ligand field strength via electronic spectra .

Advanced Research Questions

Q. What computational methods are employed to model the electronic structure and catalytic mechanisms of this manganese complex?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311G**) are used to:
  • Optimize Geometry : Compare computed vs. experimental bond lengths (e.g., Mn–O/N distances) .
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict redox activity (e.g., ΔE < 3 eV suggests catalytic potential) .
  • Mechanistic Pathways : Simulate intermediates in oxidation reactions (e.g., O–O bond cleavage in H₂O₂ activation) using Gaussian or ORCA .

Q. How do solvent effects and counterion interactions influence the stability and reactivity of the manganese complex?

  • Methodological Answer : Systematic solvent screening (e.g., DMSO vs. MeCN) and counterion substitution (Cl⁻ vs. NO₃⁻) are conducted via:
  • Cyclic Voltammetry : Compare redox potentials (E₁/₂ shifts ≥ 100 mV indicate solvent/counterion effects) .
  • Stability Constants : Use potentiometric titrations to measure logβ values in different solvents .
  • Kinetic Studies : Monitor catalytic oxidation of substrates (e.g., alcohols to ketones) under varied conditions to derive rate laws .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved for this complex?

  • Methodological Answer : Discrepancies arise from dynamic processes (e.g., tautomerism in solution vs. solid state). Mitigation strategies include:
  • Variable-Temperature NMR : Identify exchange broadening (e.g., coalescence temperatures for imine protons) .
  • Solid-State NMR : Compare with SCXRD to detect conformational flexibility .
  • Complementary Techniques : Use EXAFS to probe local Mn environments in solution, bridging NMR and crystallographic data .

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